molecular formula C22H18N4O2S2 B2686857 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392291-85-9

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2686857
CAS No.: 392291-85-9
M. Wt: 434.53
InChI Key: DQXSTFFBZUERLL-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C22H18N4O2S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

  • Research by Gouhar and Raafat (2015) focused on synthesizing compounds for potential anticancer evaluation, including derivatives similar in structure to the specified compound.
  • Anekal and Biradar (2017) synthesized and evaluated novel derivatives for their potential antimicrobial, analgesic, and anti-inflammatory activities, indicating potential in cancer treatment.

Neurodegenerative Disease Research

  • In Alzheimer's research, Shoghi-Jadid et al. (2002) used similar compounds to identify neurofibrillary tangles and beta-amyloid plaques in living patients.

DNA Protection

Pharmacological Evaluation

  • Faheem (2018) conducted computational and pharmacological evaluations of novel derivatives, assessing toxicity, tumour inhibition, and antioxidant properties.

Enzyme Inhibition

  • Navarrete-Vázquez et al. (2012) studied derivatives for their inhibitory activity against protein tyrosine phosphatase 1B, relevant for diabetes treatment.

Chelating Properties

  • Varde and Acharya (2017) explored the chelating properties of transition metal chelates derived from similar compounds, indicating potential in metal ion regulation.

Allergy Treatment

Antimicrobial and Anthelmintic Agents

Properties

IUPAC Name

N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S2/c1-14-9-11-16(12-10-14)23-19(27)13-29-22-26-25-21(30-22)24-20(28)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXSTFFBZUERLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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